molecular formula C15H10O3 B146802 2-Hydroxy-3-methylanthraquinone CAS No. 17241-40-6

2-Hydroxy-3-methylanthraquinone

Cat. No. B146802
CAS RN: 17241-40-6
M. Wt: 238.24 g/mol
InChI Key: RNJHIYAJJKOFIO-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methylanthraquinone is a derivative of anthraquinone, which is an important precursor for many drugs . It is a natural compound isolated from a water extract of Hedyotis diffusa WILLD . It shows inhibitory activity against protein tyrosine kinases v-src and pp60src, and induces growth arrest and apoptosis in the HepG2 cancer cells .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-3-methylanthraquinone is C15H10O3 . Its average mass is 238.238 Da and its monoisotopic mass is 238.062988 Da .


Physical And Chemical Properties Analysis

The density of 2-Hydroxy-3-methylanthraquinone is 1.4±0.1 g/cm3. Its boiling point is 439.7±34.0 °C at 760 mmHg. The vapour pressure is 0.0±1.1 mmHg at 25°C. The enthalpy of vaporization is 72.4±3.0 kJ/mol. The flash point is 233.8±22.2 °C .

Scientific Research Applications

Cancer Growth Inhibition

2-Hydroxy-3-methylanthraquinone (HMA) has been reported to inhibit the growth of several cancers, including gallbladder carcinoma (GBC). GBC is known for early metastasis and high recurrence rates, posing a significant health threat. HMA, as an anthraquinones monomer derived from traditional Chinese medicine Hedyotis diffusa, shows promise in this field .

Anticancer Therapeutics Development

The systematic development of anthraquinone compounds towards anticancer therapeutics has been ongoing since 2005. HMA is part of this journey, with research insights pointing towards its potential role in cancer treatment .

Inhibition of Homologous Recombination in Tumor Cells

Chinese herbal medicines are gaining attention for their high anti-tumor effects and low toxicity. HMA, found in the extract of Oldenlandia diffusa, exerts significant inhibitory effects on various tumors by impacting homologous recombination, a critical DNA repair process .

Apoptosis Induction in Cancer Cells

Preliminary studies indicate that HMA can induce apoptosis in GBC cells, although the effect is described as weak. This suggests a potential therapeutic role for HMA in inducing programmed cell death in cancer cells .

Effects on Cell Signaling Pathways

Research has shown that HMA affects key cell signaling pathways involved in cancer progression. For instance, it decreased phosphorylation-ERK1/2 and increased p-p38MAPK in U937 cells, which are involved in cell proliferation and apoptosis .

Safety And Hazards

After handling 2-Hydroxy-3-methylanthraquinone, it is recommended to wash thoroughly. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

properties

IUPAC Name

2-hydroxy-3-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c1-8-6-11-12(7-13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJHIYAJJKOFIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447312
Record name 2-Hydroxy-3-methylanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-methylanthraquinone

CAS RN

17241-40-6
Record name 2-Hydroxy-3-methylanthraquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17241-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3-methylanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for 2-Hydroxy-3-methylanthraquinone?

A1: 2-Hydroxy-3-methylanthraquinone (also known as 2-hydroxy-3-methyl-9,10-anthracenedione) has the molecular formula C15H10O3 and a molecular weight of 238.24 g/mol. Spectroscopic data, including 1H and 13C NMR, can be found in various publications researching its isolation and characterization, such as the study on Hedyotis diffusa standardization.

Q2: Where is 2-Hydroxy-3-methylanthraquinone naturally found?

A2: 2-Hydroxy-3-methylanthraquinone is a naturally occurring anthraquinone found in various plant species. It has been isolated from the heartwood of Tabebuia avellanedae , the rhizome of Adina pilulifera , and Morinda officinalis How. . It is also notably present in Hedyotis diffusa, a plant traditionally used for its medicinal properties.

Q3: What are the known biological activities of 2-Hydroxy-3-methylanthraquinone?

A3: Research indicates that 2-Hydroxy-3-methylanthraquinone exhibits various biological activities, including:

  • Hypoglycemic activity: Studies suggest potential benefits in managing diabetes.
  • Anti-tumor activity: It has demonstrated growth inhibition against various cancer cell lines, including SPC-1-A, Bcap37, and HepG2, potentially through inducing apoptosis.
  • Inhibition of Src tyrosine kinase: This activity suggests possible implications for cancer treatment.

Q4: How does 2-Hydroxy-3-methylanthraquinone exert its anti-tumor effects?

A4: Research suggests several mechanisms for the anti-tumor activity of 2-Hydroxy-3-methylanthraquinone:

  • Induction of apoptosis: It has been shown to trigger apoptosis in human leukemic cell lines (U937 and THP-1) and osteosarcoma cells.
  • Modulation of MAPK pathways: This modulation has been implicated in its apoptosis-inducing effects in U937 cells.
  • Inhibition of homologous recombination repair: This mechanism has been observed in osteosarcoma cells and is mediated through the MYC-CHK1-RAD51 axis.
  • Regulation of IL-6-induced JAK2/STAT3 pathway: This pathway is involved in the inhibition of lung carcinoma cells.

Q5: Can 2-Hydroxy-3-methylanthraquinone be used for developing electrochemical sensors?

A5: Yes, 2-Hydroxy-3-methylanthraquinone's electrochemical properties make it suitable for developing sensors. Research has explored its use in a reduced graphene oxide (RGO) and multi-walled carbon nanotube (CNT) composite sensor for detecting the compound itself. This sensor demonstrated good electrocatalytic activity and sensitivity towards 2-Hydroxy-3-methylanthraquinone, indicating its potential for analytical applications.

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